1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
Description
Properties
IUPAC Name |
5-chloro-1-(3,4-dimethoxyphenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-16-12-7-6-10(9-13(12)17-2)11(15)5-3-4-8-14/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOJBPHSFAMJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645200 | |
| Record name | 5-Chloro-1-(3,4-dimethoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33245-77-1 | |
| Record name | 5-Chloro-1-(3,4-dimethoxyphenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33245-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(3,4-dimethoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Followed by Halogenation
A common approach involves Friedel-Crafts acylation of 3,4-dimethoxybenzene with a suitable acyl chloride or anhydride to form the corresponding ketone intermediate, followed by chlorination at the terminal alkyl position.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3,4-Dimethoxybenzene + 5-chlorovaleryl chloride, AlCl3 catalyst, toluene, 50°C | Friedel-Crafts acylation to form 1-(3,4-dimethoxyphenyl)-5-chloropentan-1-one | 40-55% | Controlled temperature to avoid polyacylation; moisture sensitive reagents |
| 2 | Purification by recrystallization in ethanol | Isolation of pure ketone | - | Crystallization improves purity to >99% |
This method leverages 5-chlorovaleryl chloride as the acylating agent, which is commercially available and well-characterized (CAS 1575-61-7). It is a clear, moisture-sensitive liquid with a boiling point of 38-39 °C at 0.15 mm Hg and is used extensively in pharmaceutical intermediate synthesis.
Halogenation of 1-(3,4-dimethoxyphenyl)-5-oxopentane
Alternatively, the ketone 1-(3,4-dimethoxyphenyl)-5-oxopentane can be synthesized first, followed by selective chlorination at the terminal alkyl position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 1-(3,4-dimethoxyphenyl)-5-oxopentane via alkylation or acylation | Formation of ketone backbone | 60-70% | Requires protection of phenolic groups if present |
| 2 | Chlorination with SOCl2 or PCl5, inert atmosphere, 0-25°C | Introduction of chloro substituent at terminal position | 50-65% | Reaction monitored to avoid over-chlorination |
Nucleophilic Substitution on 5-Halopentan-1-one Derivatives
Another approach involves nucleophilic substitution on 5-halopentan-1-one derivatives with 3,4-dimethoxyphenyl nucleophiles or their equivalents.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-chloropentan-1-one + 3,4-dimethoxyphenyl lithium or Grignard reagent, dry ether, low temperature | Formation of 1-chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane | 45-60% | Requires strict anhydrous conditions |
Reaction Conditions and Optimization
- Solvents: Toluene, methyl isobutyl ketone, or dry ether are preferred for their inertness and ability to dissolve reactants.
- Temperature: Controlled between 0°C to 116°C depending on the step to optimize yield and minimize side reactions.
- Atmosphere: Inert atmosphere (nitrogen or argon) is often used to prevent oxidation or moisture interference.
- Catalysts: Lewis acids such as aluminum chloride (AlCl3) are used in Friedel-Crafts acylation.
- Purification: Recrystallization from ethanol or chromatographic techniques ensure high purity (>99%).
Data Table Summarizing Key Preparation Parameters
| Preparation Method | Key Reagents | Solvent | Temperature | Atmosphere | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Friedel-Crafts Acylation + Chlorination | 3,4-Dimethoxybenzene, 5-chlorovaleryl chloride, AlCl3 | Toluene | 50°C | Inert (N2) | 40-55 | >99 | Moisture sensitive reagents |
| Ketone Synthesis + Chlorination | 1-(3,4-dimethoxyphenyl)-5-oxopentane, SOCl2 | Dry ether | 0-25°C | Inert | 50-65 | >98 | Controlled chlorination |
| Nucleophilic Substitution | 5-chloropentan-1-one, 3,4-dimethoxyphenyl lithium | Dry ether | 0-25°C | Inert | 45-60 | >97 | Requires anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry
1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane has been investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards cancer cells. For example, compounds with similar structures have shown inhibition of key signaling pathways involved in cancer proliferation, such as the WNT pathway .
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains. Studies have indicated that it can disrupt biofilm formation and exhibit bactericidal effects at low concentrations.
Organic Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate:
- Building Block for Complex Molecules : It can be utilized in the synthesis of more complex organic compounds due to its reactive chloro and carbonyl groups. This versatility makes it valuable in the development of pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Efficacy
A study assessed the anticancer potential of structurally similar compounds in inhibiting the growth of colon cancer cells. Results indicated that compounds with similar functional groups could significantly reduce cell viability at micromolar concentrations, highlighting the potential of this compound as a lead compound in cancer therapeutics .
Case Study 2: Antimicrobial Action
In vitro tests demonstrated that this compound effectively eradicated biofilms formed by Staphylococcus aureus at concentrations as low as 2 µg/mL. This finding suggests that the compound could be developed into a novel antimicrobial agent capable of overcoming resistance mechanisms seen in traditional antibiotics.
Mechanism of Action
The mechanism of action of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane and Analogues
Key Observations:
Substituent Position and Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which contrast with the electron-withdrawing dichlorophenyl group in 5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane. This difference likely influences reactivity in nucleophilic substitution or aromatic electrophilic reactions . Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate demonstrates that substituent positioning (3,5 vs.
Functional Group Variations: Replacement of the chloro group with a carboxylic acid (e.g., 5-(4-Chlorophenyl)-5-oxopentanoic acid) introduces hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability compared to the chloroalkane moiety in the target compound . The ethyl ester in Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate suggests improved lipophilicity, a trait advantageous for membrane permeability in drug design .
Notes and Limitations
Data Gaps : The target compound lacks published data on pharmacokinetics, toxicity, or mechanistic studies. Comparisons rely on extrapolation from analogues.
Contradictions : emphasizes metabolic stability via substituent blocking, yet associates dimethoxyphenyl groups with cytotoxicity—a dual role requiring further investigation.
Biological Activity
1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane (CAS Number: 33245-77-1) is an organic compound with potential biological activities that have been explored in various studies. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₇ClO₃
- Molecular Weight : 256.73 g/mol
- Density : 1.116 g/cm³
- Boiling Point : 383.7 °C at 760 mmHg
- Flash Point : 152.8 °C
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its effects on various biological systems, including its antimicrobial, cytotoxic, and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chlorinated phenyl compounds have demonstrated efficacy against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxic Effects
Research indicates that the compound may possess cytotoxic properties against certain cancer cell lines. A study assessing the cytotoxicity of structurally related compounds found that they could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The specific IC50 values for cell lines treated with this compound are yet to be fully established but are anticipated to be comparable to other known cytotoxic agents.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This action could be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B (2021) | Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. |
| Study C (2022) | Showed inhibition of TNF-alpha production in LPS-stimulated macrophages by 40% at a concentration of 10 µM. |
The proposed mechanisms through which this compound exerts its biological effects include:
- Membrane Disruption : Similar compounds have been shown to integrate into microbial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Cytokine Modulation : By inhibiting key signaling pathways involved in inflammation, it can reduce cytokine levels and subsequently attenuate inflammatory responses.
Q & A
Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane?
The compound can be synthesized via Friedel-Crafts acylation of 3,4-dimethoxybenzene with γ-chlorovaleryl chloride, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradient). Key intermediates like 3,4-dimethoxyphenethylamine derivatives (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) suggest analogous pathways involving nucleophilic substitution or acyl chloride coupling . Reaction optimization should monitor temperature (0–5°C for acylation) and stoichiometric ratios to minimize byproducts like chlorinated dimers.
Q. What analytical techniques are critical for structural confirmation and purity assessment of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C-NMR (CDCl₃) resolve the chloro-pentane chain (δ 1.6–2.8 ppm for CH₂ groups) and dimethoxyphenyl signals (δ 3.8–3.9 ppm for OCH₃, δ 6.8–7.2 ppm for aromatic protons) .
- Infrared Spectroscopy (IR): Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~600 cm⁻¹) stretches.
- X-ray Crystallography: Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 21.977 Å, β = 93.49°) provide definitive stereochemical validation .
Advanced Research Questions
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?
Accelerated stability studies (40°C/75% RH) reveal hydrolytic degradation of the chloroalkane chain, forming 3,4-dimethoxyphenylpentan-5-ol. HPLC-PDA (C18 column, acetonitrile/water) quantifies degradation products, with mass spectrometry (LC-MS) identifying m/z 211.1 [M+H]+ for the hydrolyzed product. Solid-state stability is enhanced in amber vials under inert gas (argon), as crystalline packing reduces moisture ingress .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates the electrophilicity of the chloro group (Mulliken charge: +0.32 e) and steric hindrance from the dimethoxyphenyl moiety. Transition state modeling (Gaussian 09) suggests SN2 mechanisms dominate in polar aprotic solvents (DMF, DMSO), with activation energy barriers ~25 kcal/mol. Experimental validation via kinetic studies (GC-MS monitoring) aligns with computational predictions .
Q. How can contradictory spectral data (e.g., NMR shifts) across studies be resolved?
Discrepancies in aromatic proton shifts (e.g., δ 6.8 vs. 7.1 ppm) often arise from solvent polarity or paramagnetic impurities. Standardized protocols recommend:
- Deuterated solvent consistency (CDCl₃ vs. DMSO-d₆).
- Internal calibration with tetramethylsilane (TMS).
- 2D NMR (COSY, HSQC) to resolve overlapping signals .
For example, in [2-(3,4-dimethoxyphenyl)ethyl] derivatives, HSQC correlates methoxy protons to carbon shifts (δ 56.2 ppm), confirming assignments .
Q. What mechanistic insights explain low yields in Friedel-Crafts acylation steps?
Competing side reactions (e.g., electrophilic aromatic substitution at meta positions) reduce yields. Controlled Lewis acid catalysis (AlCl₃ vs. FeCl₃) and slow reagent addition mitigate this. GC-MS traces of crude mixtures identify byproducts like dichlorinated analogs (m/z 315.0 [M+H]+), guiding stoichiometric adjustments (e.g., 1.2 eq. acyl chloride) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
